molecular formula C20H23ClN2O3S2 B2725019 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 941910-79-8

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2725019
CAS No.: 941910-79-8
M. Wt: 438.99
InChI Key: JYSGVLJZAHVNOC-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H23ClN2O3S2 and its molecular weight is 438.99. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has shown that certain derivatives of acetamide, particularly those containing azinane and 1,3,4-oxadiazole heterocyclic cores, exhibit notable antibacterial properties. A study by Iqbal et al. (2017) synthesized compounds by combining ethyl piperidin-4-carboxylate with 4-chlorophenylsulfonyl, resulting in derivatives that were moderate inhibitors of various bacterial strains, including Gram-negative bacteria. Notably, a compound with a 2-methylphenyl group showed strong inhibitory effects against strains such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Enzyme Inhibition

N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been studied for their potential in enzyme inhibition. A study by Nafeesa et al. (2017) created these compounds to assess their inhibitory effects on lipoxygenase (LOX) enzymes, revealing some compounds with promising activity in this regard (Nafeesa et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, compounds similar to the aforementioned acetamide derivative have been used in the development of drugs targeting specific receptors or biological pathways. For instance, compounds with structures resembling 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide have been explored as inhibitors of the human CCR5 receptor, with potential applications in treating HIV-1. Studies have identified potent antagonists in this category, highlighting the versatility of these compounds in drug development (Finke et al., 2001).

Antimicrobial Properties

The antimicrobial properties of certain derivatives, such as those containing a piperidine nucleus, have been extensively studied. These compounds have been shown to exhibit significant activity against various bacterial and fungal pathogens, demonstrating their potential as antimicrobial agents. The structure-activity relationship studies have indicated that substitutions on certain parts of the molecule can significantly influence their antibacterial activity (Vinaya et al., 2009).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S2/c1-27-18-7-4-5-16(13-18)22-20(24)14-17-6-2-3-12-23(17)28(25,26)19-10-8-15(21)9-11-19/h4-5,7-11,13,17H,2-3,6,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSGVLJZAHVNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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